4-Chloro-5-fluoro-6-methylquinoline
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Overview
Description
4-Chloro-5-fluoro-6-methylquinoline is a quinoline derivative, characterized by the presence of chlorine, fluorine, and methyl substituents on the quinoline ring. Quinolines are nitrogen-containing bicyclic compounds widely found in nature and utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . The unique structure of this compound makes it a compound of interest in scientific research and industrial applications.
Mechanism of Action
Target of Action
It is known that many synthetic quinolines exhibit antibacterial, antineoplastic, and antiviral activities . They often act as inhibitors of various enzymes .
Mode of Action
Quinolines generally interact with their targets by binding to the active sites of enzymes, thereby inhibiting their function .
Biochemical Pathways
Quinolines are known to interfere with various biochemical pathways, leading to their antiviral, antibacterial, and antineoplastic effects .
Result of Action
The inhibition of various enzymes by quinolines can lead to a range of effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Chloro-5-fluoro-6-methylquinoline are not fully understood yet. It is known that quinolines can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure of the quinoline and the biomolecule it is interacting with .
Cellular Effects
It is believed that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Future studies could reveal any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-6-methylquinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method involves the reaction of 2,3,4,5-tetrafluoro substituted aniline with acrolein, crotonic aldehyde, or methylvinylketone under specific conditions . The reaction conditions often include the use of solvents like tetrahydrofuran and bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-6-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
4-Chloro-5-fluoro-6-methylquinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, catalysts, and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-5-fluoro-6-methylquinoline include:
Fluoroquinolones: Such as ciprofloxacin and levofloxacin, which also exhibit broad-spectrum antibacterial activity.
Chloroquinolines: Such as chloroquine, known for its antimalarial properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential therapeutic effects compared to other quinoline derivatives .
Properties
IUPAC Name |
4-chloro-5-fluoro-6-methylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c1-6-2-3-8-9(10(6)12)7(11)4-5-13-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZICQOIYJRSED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CN=C2C=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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